SMase-IN-1

Description

Properties

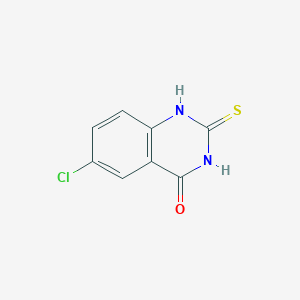

IUPAC Name |

6-chloro-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2OS/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWIQURSYQCLTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357041 | |

| Record name | AG-F-10885 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33017-85-5 | |

| Record name | AG-F-10885 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic Role of SMase-IN-1: A Deep Dive into Sphingomyelinase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingomyelinases (SMases) are a family of enzymes crucial to cellular signaling, catalyzing the hydrolysis of sphingomyelin into ceramide and phosphocholine.[1][2] This enzymatic activity is a key regulatory point in the sphingolipid signaling pathway, with the product, ceramide, acting as a bioactive lipid involved in a multitude of cellular processes including apoptosis, cell proliferation, and inflammation.[2][3][4] Given their central role in cell fate decisions, SMases have emerged as significant therapeutic targets for a range of diseases, including cancer, cardiovascular conditions, and neurodegenerative disorders.[1][5]

This technical guide provides a comprehensive overview of the mechanism of action of sphingomyelinase inhibitors, with a focus on the core principles of their function. While a specific inhibitor designated "SMase-IN-1" is not prominently documented in publicly available scientific literature, this document will detail the established mechanisms of known SMase inhibitors to serve as a foundational resource. We will explore the different types of sphingomyelinases, the signaling pathways they modulate, and the experimental approaches used to characterize their inhibitors.

The Sphingomyelinase Family: Key Therapeutic Targets

There are three main classes of sphingomyelinases, categorized by their optimal pH for activity: acidic, neutral, and alkaline SMases.[1][6]

-

Acid Sphingomyelinase (aSMase): Active at an acidic pH (4.5-5.5), aSMase is primarily located in lysosomes and is also found in a secreted form.[6][7] It plays a critical role in stress-induced apoptosis.[6]

-

Neutral Sphingomyelinase (nSMase): With an optimal pH around 7.4, nSMase is typically membrane-bound and is involved in inflammatory responses and cell signaling initiated by cytokines like TNF-α.[1][4]

-

Alkaline Sphingomyelinase: This form is primarily found in the gut and its physiological role is less characterized compared to its acidic and neutral counterparts.[5]

Mechanism of Action of Sphingomyelinase Inhibitors

SMase inhibitors function by preventing the enzymatic conversion of sphingomyelin to ceramide. This blockade can occur through various mechanisms, including direct competitive or non-competitive binding to the enzyme, or indirect functional inhibition. The reduction in ceramide levels subsequently impacts downstream signaling cascades.

Quantitative Data on Known SMase Inhibitors

The following table summarizes quantitative data for several well-characterized sphingomyelinase inhibitors.

| Inhibitor | Target SMase | IC50 | Mode of Inhibition | Cell/System | Reference |

| GW4869 | Neutral SMase (nSMase) | 1 µM | Non-competitive | Not specified | [8] |

| Amitriptyline | Acid SMase (aSMase) | Not specified | Functional (FIASMA) | Not specified | [5] |

| Ceramide-1-phosphate | Acid SMase (aSMase) | Not specified | Direct | Bone-marrow-derived macrophages | [9] |

| α-Mangostin | Acid SMase (aSMase) | 14.1 µM | Competitive | Bovine brain | [5] |

| Cowanol | Acid SMase (aSMase) | 10.9 µM | Competitive | Bovine brain | [5] |

| Cowanin | Acid SMase (aSMase) | 19.2 µM | Competitive | Bovine brain | [5] |

| 3'-O-methylepigallocatechin-3-O-gallate | Secretory SMase | 1.7 µM | Not specified | Rat plasma | [5] |

Signaling Pathways Modulated by SMase Inhibition

The primary consequence of SMase inhibition is the attenuation of ceramide production. Ceramide is a central hub in lipid signaling, and its downstream effects are pleiotropic.

As depicted in Figure 1, SMase inhibitors block the conversion of sphingomyelin to ceramide. This prevents the activation of downstream signaling pathways that are often associated with cellular stress responses, such as apoptosis (programmed cell death), inflammation, and cell cycle arrest.[4] For instance, ceramide can activate protein phosphatases and caspases that lead to apoptosis.[4] By inhibiting ceramide production, SMase inhibitors can promote cell survival.

Experimental Protocols for Characterizing SMase Inhibitors

The characterization of novel SMase inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro SMase Activity Assay

This assay directly measures the enzymatic activity of a purified or recombinant SMase in the presence and absence of a test compound.

Principle: The activity of SMase is determined by measuring the amount of product (ceramide or phosphocholine) formed from a sphingomyelin substrate. Substrates can be radiolabeled or fluorescently tagged for detection.

General Protocol:

-

Enzyme Preparation: Purified or recombinant aSMase or nSMase is used.

-

Substrate Preparation: A solution of sphingomyelin (e.g., [14C]sphingomyelin or a fluorescent derivative) is prepared in an appropriate assay buffer. The pH of the buffer is adjusted based on the type of SMase being assayed (acidic for aSMase, neutral for nSMase).

-

Inhibitor Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.

-

Reaction Incubation: The enzyme, substrate, and inhibitor are combined in a microplate well and incubated at 37°C for a defined period.

-

Reaction Termination and Product Separation: The reaction is stopped, and the product is separated from the unreacted substrate using techniques like thin-layer chromatography (TLC) or liquid-liquid extraction.

-

Detection and Quantification: The amount of product is quantified using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader (for fluorescent substrates).

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

References

- 1. Sphingomyelinases: their regulation and roles in cardiovascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SMase - Creative Enzymes [creative-enzymes.com]

- 3. Sphingomyelinase and cell-permeable ceramide analogs increase the release of plasminogen activator inhibitor-1 from cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acid sphingomyelinase - Wikipedia [en.wikipedia.org]

- 7. Regulated Secretion of Acid Sphingomyelinase: IMPLICATIONS FOR SELECTIVITY OF CERAMIDE FORMATION - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Ceramide-1-phosphate blocks apoptosis through inhibition of acid sphingomyelinase in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

SMase-IN-1: An Inhibitor of Bacterial Sphingomyelinase with Undefined Mammalian Specificity

SMase-IN-1 has been identified as an inhibitor of the bacterial sphingomyelinase (SMase) produced by Bacillus cereus. However, a comprehensive profile of its target specificity, particularly against mammalian sphingomyelinases, remains largely undefined in publicly accessible scientific literature. This limitation precludes a detailed analysis of its potential therapeutic or research applications in mammalian systems.

This compound, also referred to as Compound 4, demonstrates inhibitory activity against B. cereus sphingomyelinase with a reported half-maximal inhibitory concentration (IC50) of 6.43 µM.[1] Sphingomyelinases are a class of enzymes that catalyze the hydrolysis of sphingomyelin into ceramide and phosphocholine. This enzymatic activity is crucial in various cellular processes, and its dysregulation has been implicated in numerous diseases. Bacterial SMases, such as the one from B. cereus, are known virulence factors in infectious diseases.

Beyond its action on bacterial SMase, this compound has been noted to exhibit off-target activity, inhibiting equine butyrylcholinesterase (eqBuChE) with a 59.50% inhibition rate at a concentration of 50 µM.[1] Butyrylcholinesterase is an enzyme involved in the hydrolysis of choline-based esters, and its inhibition can have various physiological effects.

Despite the information regarding its activity against bacterial SMase and eqBuChE, there is a significant lack of available data on the inhibitory effects of this compound on the different types of mammalian sphingomyelinases, which are broadly categorized based on their optimal pH into acid, neutral, and alkaline sphingomyelinases. Understanding the selectivity of an inhibitor across these different enzyme subtypes is critical for assessing its potential for targeted therapeutic intervention and for avoiding unintended side effects.

The absence of a primary research publication or patent detailing the discovery, synthesis, and comprehensive biological evaluation of this compound hinders the ability to provide a more in-depth technical guide. Such a document would be essential for understanding its structure-activity relationship, the specifics of its interaction with its targets, and the experimental conditions under which its inhibitory activities were determined.

Quantitative Data Summary

Due to the limited available information, a comprehensive table of quantitative data on the target specificity of this compound cannot be constructed. The only available data points are summarized below.

| Target Enzyme | Organism/Source | Inhibitory Concentration |

| Sphingomyelinase (SMase) | Bacillus cereus | IC50: 6.43 µM[1] |

| Butyrylcholinesterase (BuChE) | Equine | 59.50% inhibition at 50 µM[1] |

Experimental Protocols

Detailed experimental protocols for the determination of this compound's target specificity are not available in the public domain. General protocols for assaying sphingomyelinase activity typically involve incubating the enzyme with its substrate, sphingomyelin, and measuring the production of either ceramide or phosphocholine. Various detection methods can be employed, including colorimetric, fluorometric, or radioisotopic assays. Similarly, butyrylcholinesterase activity is commonly measured using a colorimetric assay based on the hydrolysis of a thiocholine substrate. Without the original research, the specific parameters used for this compound, such as buffer conditions, substrate concentrations, and incubation times, remain unknown.

Signaling Pathways and Experimental Workflows

The creation of detailed diagrams for signaling pathways, experimental workflows, or logical relationships involving this compound is not feasible given the current lack of information. A diagram of a generic sphingomyelinase activity assay workflow is provided below for illustrative purposes.

References

The Potent Inhibition of Bacterial Sphingomyelinase by SMY-540: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial sphingomyelinases (SMases) are increasingly recognized as critical virulence factors in a variety of pathogenic bacteria, including Bacillus cereus and Staphylococcus aureus. These enzymes play a pivotal role in the host-pathogen interaction by hydrolyzing sphingomyelin in host cell membranes, leading to the production of ceramide. This enzymatic activity disrupts membrane integrity, modulates host cell signaling pathways, and ultimately facilitates bacterial evasion of the immune system. Notably, the accumulation of ceramide in macrophage membranes has been shown to decrease membrane fluidity and impair phagocytosis, a key mechanism for clearing bacterial infections.[1][2] Consequently, the development of potent and specific inhibitors of bacterial SMases represents a promising therapeutic strategy for combating bacterial diseases.

This technical guide provides an in-depth overview of SMY-540, a novel and potent competitive inhibitor of Bacillus cereus sphingomyelinase (Bc-SMase). We will detail its inhibitory activity, mechanism of action, and the experimental protocols used for its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the fields of infectious diseases, enzymology, and antimicrobial drug discovery.

Quantitative Data on Inhibitory Activity

The inhibitory potential of SMY-540 and related compounds against Bacillus cereus sphingomyelinase (Bc-SMase) has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters for evaluating the potency and binding affinity of these inhibitors. A lower IC50 value indicates a more potent inhibitor, while the Ki value provides a measure of the inhibitor's binding affinity to the enzyme. SMY-540 has demonstrated significant potency as a competitive inhibitor of Bc-SMase.[3]

| Compound | IC50 (µM)[1][3] | Ki (µM)[3] |

| SMY-540 | 0.8 | 1.3 |

| SMY-471 | 0.9 | 2.8 |

| RY221B-a | 1.2 | 5.2 |

| SMY-610 | 3.3 | Not Reported |

| SMY-579 | 18.3 | Not Reported |

Experimental Protocols

In Vitro Inhibition of Bc-SMase Activity (Turbidometric Assay)

This protocol outlines the methodology for determining the inhibitory effect of compounds like SMY-540 on the enzymatic activity of Bacillus cereus sphingomyelinase using a turbidometric assay. The principle of this assay is that the hydrolysis of sphingomyelin vesicles by SMase leads to the formation of smaller, more homogenous particles, resulting in an increase in the turbidity of the solution, which can be measured spectrophotometrically.[3]

Materials:

-

Purified Bacillus cereus sphingomyelinase (Bc-SMase)

-

Sphingomyelin (SM)

-

Test inhibitors (e.g., SMY-540) dissolved in a suitable solvent (e.g., DMSO)

-

Assay Buffer (e.g., Tris-HCl buffer with appropriate pH and cofactors like Mg2+)

-

96-well microtiter plate

-

Spectrophotometer capable of reading absorbance at 410 nm

Procedure:

-

Preparation of Sphingomyelin Vesicles:

-

Dissolve sphingomyelin in an appropriate organic solvent.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Hydrate the lipid film with the assay buffer by vortexing or sonication to form small unilamellar vesicles.

-

-

Enzyme Inhibition Assay:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Sphingomyelin vesicles at a final concentration of 1-10 mM.

-

Varying concentrations of the test inhibitor (SMY-540) or vehicle control.

-

-

Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period.

-

Initiate the enzymatic reaction by adding a fixed concentration of Bc-SMase to each well.

-

Immediately place the plate in the spectrophotometer and monitor the increase in absorbance at 410 nm over time.

-

-

Data Analysis:

-

Calculate the initial rate of the enzymatic reaction for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

To determine the mechanism of inhibition (e.g., competitive), perform the assay with varying concentrations of both the substrate (sphingomyelin) and the inhibitor. The data can then be analyzed using a Lineweaver-Burk plot.[3]

-

In Vivo Efficacy of SMY-540 in a Mouse Model of B. cereus Infection

This protocol describes an in vivo experiment to evaluate the protective effect of SMY-540 against B. cereus-induced mortality in a murine model.[3]

Materials:

-

Bacillus cereus strain (e.g., a clinical isolate known to be virulent)

-

SMY-540

-

Vehicle for emulsion (e.g., mineral oil, Tween 80, D-mannitol in saline)[1]

-

Laboratory mice (e.g., BALB/c or ICR)

-

Syringes and needles for intravenous and intraperitoneal injections

Procedure:

-

Preparation of SMY-540 Emulsion:

-

Solubilize SMY-540 in a suitable oil phase (e.g., mineral oil).

-

Prepare an aqueous phase containing emulsifiers (e.g., Tween 80) and stabilizers (e.g., D-mannitol) in saline.

-

Mix the oil and aqueous phases and sonicate to create a stable oil-in-water emulsion.[1]

-

-

Animal Dosing and Infection:

-

Divide the mice into experimental groups (e.g., vehicle control, different doses of SMY-540).

-

Administer the SMY-540 emulsion or vehicle control to the mice via intravenous injection.

-

After a predetermined time (e.g., 3 hours), challenge the mice with a lethal dose of B. cereus via intraperitoneal injection.[3]

-

-

Monitoring and Endpoint:

-

Monitor the mice for signs of illness and mortality over a specified period (e.g., 100 hours).[1]

-

Record the survival rate for each experimental group.

-

-

Data Analysis:

-

Compare the survival rates of the SMY-540-treated groups with the vehicle control group using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).

-

Signaling Pathways and Mechanism of Action

Bacterial sphingomyelinase from B. cereus (Bc-SMase) is a secreted virulence factor that directly targets host cell membranes. Its primary mechanism of action involves the enzymatic hydrolysis of sphingomyelin, a major component of eukaryotic cell membranes, into phosphocholine and ceramide.[3] The accumulation of ceramide within the plasma membrane leads to the formation of ceramide-rich platforms.[1][2] These platforms alter the biophysical properties of the membrane, increasing its rigidity and reducing its fluidity.[1][2] In professional phagocytes like macrophages, this disruption of membrane dynamics interferes with the cellular processes required for phagocytosis, thereby allowing the bacteria to evade this crucial arm of the innate immune response.[1] SMY-540 acts as a competitive inhibitor, binding to the active site of Bc-SMase and preventing it from hydrolyzing sphingomyelin. This action preserves the integrity and fluidity of the macrophage membrane, thus restoring its phagocytic capability.

Conclusion

SMY-540 is a potent and specific inhibitor of Bacillus cereus sphingomyelinase. Its ability to competitively block the enzymatic activity of Bc-SMase and protect against B. cereus infection in vivo highlights its potential as a lead compound for the development of novel anti-virulence therapies. The experimental protocols and data presented in this guide provide a solid foundation for further research into SMY-540 and other inhibitors of bacterial sphingomyelinases. The continued investigation of such compounds is crucial for addressing the growing challenge of antibiotic resistance and developing new strategies to combat bacterial infections.

References

- 1. Role of Sphingomyelinase in Infectious Diseases Caused by Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of sphingomyelinase in infectious diseases caused by Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A turbidometric assay for phospholipase C and sphingomyelinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Chemical Landscape of SMase-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of SMase-IN-1, a notable inhibitor of sphingomyelinase. This document is designed to furnish researchers and drug development professionals with the foundational knowledge required for further investigation and application of this compound.

Chemical Structure and Physicochemical Properties

This compound, systematically known as 6-Chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one , is a heterocyclic small molecule belonging to the quinazolinone class of compounds. Its chemical scaffold is a key determinant of its biological activity.

| Identifier | Value |

| IUPAC Name | 6-Chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one |

| CAS Number | 33017-85-5 |

| Molecular Formula | C₈H₅ClN₂OS |

| Molecular Weight | 212.66 g/mol |

| Canonical SMILES | O=C1NC(=S)NC2=CC(Cl)=CC=C12 |

Synthesis and Characterization

The synthesis of the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one scaffold, to which this compound belongs, is well-documented in organic chemistry literature. A general and common synthetic approach is outlined below.

General Synthesis Protocol:

A prevalent method for the synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones involves the cyclocondensation of a 2-aminobenzoic acid derivative with a thiocyanate or carbon disulfide. For this compound, the synthesis would logically proceed from 2-amino-5-chlorobenzoic acid.

Reaction Scheme:

Caption: General synthetic route to this compound.

Detailed Steps:

-

Formation of the Isothiocyanate Intermediate: 2-amino-5-chlorobenzoic acid is reacted with a thiocarbonyl source, such as thiophosgene or an alkali metal thiocyanate (e.g., potassium thiocyanate) in an appropriate solvent. This reaction typically proceeds at elevated temperatures.

-

Intramolecular Cyclization: The resulting 2-isothiocyanato-5-chlorobenzoic acid intermediate undergoes intramolecular cyclization upon heating, often in a high-boiling point solvent or in the presence of a base, to yield the final product, 6-Chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (this compound).

-

Purification: The crude product is then purified using standard laboratory techniques such as recrystallization or column chromatography to obtain the pure compound.

Characterization: The structure of the synthesized this compound would be confirmed using a suite of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the proton and carbon framework.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carbonyl (C=O) and thiocarbonyl (C=S) moieties.

Biological Activity of this compound

This compound has been identified as an inhibitor of bacterial sphingomyelinase and also exhibits activity against other enzymes.

| Target | Organism | Activity | Value |

| Sphingomyelinase C (SMase) | Bacillus cereus | IC₅₀ | 6.43 µM |

| Butyrylcholinesterase (BuChE) | Equine | % Inhibition @ 50 µM | 59.50% |

| Hemolysis Inhibition | Bacillus cereus-induced | - | Reduces hemolysis |

| Metal Chelation | - | Complex Formation | Forms a 2:1 complex with Cu²⁺ |

Inhibition of Bacterial Sphingomyelinase

This compound is a moderate inhibitor of sphingomyelinase C from the bacterium Bacillus cereus.[1] An enzyme kinetics study has determined its mode of inhibition to be of a mixed type.[1] This suggests that this compound can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate and its catalytic turnover rate.

Inhibition of Butyrylcholinesterase

In addition to its activity against bacterial SMase, this compound has been shown to inhibit equine butyrylcholinesterase.[1] This off-target activity is an important consideration in the development of more selective inhibitors.

Anti-hemolytic Activity

Consistent with its inhibition of bacterial SMase, a known virulence factor, this compound has demonstrated the ability to reduce the hemolysis of sheep erythrocytes induced by Bacillus cereus.[1]

Potential for Inhibition of Human Neutral Sphingomyelinase 2 (nSMase2)

The catalytic domain of Bacillus cereus sphingomyelinase shares similarities with human neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in conditions such as Alzheimer's disease.[1] This structural homology suggests that this compound may also inhibit human nSMase2. However, to date, there is no direct experimental evidence or quantitative data to confirm this hypothesis. Further investigation is required to determine the activity and selectivity of this compound against mammalian sphingomyelinases.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

Sphingomyelinase Inhibition Assay (Colorimetric)

This protocol describes a method to determine the inhibitory activity of compounds against sphingomyelinase.

Caption: Workflow for a sphingomyelinase inhibition assay.

Materials:

-

Sphingomyelinase (e.g., from Bacillus cereus)

-

Sphingomyelin (substrate)

-

Assay buffer (e.g., Tris-HCl, pH 7.4, containing MgCl₂)

-

This compound

-

96-well microplate

-

Microplate reader

-

Detection reagents (e.g., Amplex Red Sphingomyelinase Assay Kit)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in assay buffer to create a range of test concentrations.

-

In a 96-well plate, add the assay buffer, sphingomyelinase enzyme solution, and the diluted this compound solutions (or solvent for control wells).

-

Pre-incubate the plate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the sphingomyelin substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction according to the detection kit's instructions.

-

Add the detection reagents to quantify the amount of phosphocholine produced, which is proportional to the enzyme activity.

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Butyrylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is used to measure the inhibition of BuChE.

Materials:

-

Butyrylcholinesterase (e.g., from equine serum)

-

Butyrylthiocholine iodide (BTC) (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 7.4)

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent and create serial dilutions in phosphate buffer.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the diluted this compound solutions.

-

Add the butyrylcholinesterase enzyme solution to all wells except for the blank.

-

Pre-incubate the plate at room temperature for a short period.

-

Initiate the reaction by adding the BTC substrate to all wells.

-

Immediately measure the absorbance at 412 nm in a kinetic mode for a set duration (e.g., 5 minutes). The rate of color change is proportional to the enzyme activity.

-

Calculate the rate of reaction for each well and determine the percentage of inhibition for each this compound concentration to calculate the IC₅₀.

Bacillus cereus-induced Hemolysis Assay

This assay assesses the ability of a compound to inhibit the hemolytic activity of B. cereus.

Materials:

-

Bacillus cereus culture

-

Sheep red blood cells (RBCs)

-

Phosphate-buffered saline (PBS)

-

This compound

-

96-well V-bottom plate

-

Centrifuge

-

Microplate reader

Procedure:

-

Prepare a suspension of washed sheep RBCs in PBS.

-

Prepare a cell-free supernatant from a B. cereus culture, which contains the hemolysins.

-

In a 96-well plate, add the B. cereus supernatant and serial dilutions of this compound. Include controls for 0% hemolysis (RBCs in PBS) and 100% hemolysis (RBCs in water).

-

Add the RBC suspension to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour).

-

Centrifuge the plate to pellet the intact RBCs.

-

Carefully transfer the supernatant to a new flat-bottom 96-well plate.

-

Measure the absorbance of the supernatant at a wavelength that detects hemoglobin release (e.g., 540 nm).

-

Calculate the percentage of hemolysis for each concentration of this compound and determine its anti-hemolytic activity.

Signaling Pathway Context: The Sphingomyelin-Ceramide Pathway

Sphingomyelinases are key enzymes in the sphingomyelin-ceramide signaling pathway , a critical cascade involved in a multitude of cellular processes including apoptosis, inflammation, cell proliferation, and differentiation.[1][2][3][4][5][6][7][8]

Caption: The Sphingomyelin-Ceramide signaling pathway and the inhibitory action of this compound.

Role of Sphingomyelinase

Under various cellular stress conditions, such as exposure to inflammatory cytokines (e.g., TNF-α), ligation of death receptors (e.g., Fas), or treatment with chemotherapeutic agents, sphingomyelinases are activated.[4][5] These enzymes are located in different cellular compartments, including the plasma membrane, lysosomes, and the extracellular space. Upon activation, SMase catalyzes the hydrolysis of sphingomyelin, a major component of cell membranes, into phosphocholine and ceramide .[1][2][3][7]

Ceramide as a Bioactive Lipid Second Messenger

The generation of ceramide is a critical event in this pathway, as ceramide functions as a potent bioactive lipid second messenger.[2][3][4][6] Ceramide can modulate the activity of various downstream effector proteins, including:

-

Ceramide-Activated Protein Phosphatases (CAPPs): Such as PP1 and PP2A, which can dephosphorylate and thereby regulate the activity of key signaling proteins like Akt and Bcl-2 family members.[2][3]

-

Stress-Activated Protein Kinases (SAPK/JNK): Leading to the activation of transcription factors involved in apoptosis.[4]

-

Caspases: Ceramide can promote the activation of the caspase cascade, a central executioner of apoptosis.

Impact of SMase Inhibition

By inhibiting sphingomyelinase, this compound blocks the production of ceramide from sphingomyelin. This leads to a reduction in the intracellular pool of this second messenger, thereby attenuating the downstream signaling events that are triggered by its accumulation. The consequence of SMase inhibition is a decrease in ceramide-mediated cellular responses, such as apoptosis and inflammation. This mechanism of action forms the basis for the therapeutic potential of SMase inhibitors in various diseases characterized by excessive ceramide production.

Conclusion and Future Directions

This compound is a valuable research tool for studying the roles of bacterial sphingomyelinases in pathogenesis. Its quinazolinone scaffold represents a promising starting point for the development of more potent and selective inhibitors. The key areas for future research include:

-

Elucidation of Activity against Mammalian SMases: It is crucial to determine the inhibitory profile of this compound and its analogs against human acid, neutral, and alkaline sphingomyelinases to assess its potential for treating human diseases.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the 6-Chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one scaffold will be essential to improve potency and selectivity.

-

In Vivo Efficacy Studies: Should activity against mammalian SMases be confirmed, in vivo studies in relevant animal models of disease will be necessary to evaluate the therapeutic potential of this class of inhibitors.

This technical guide provides a solid foundation for understanding the chemical and biological properties of this compound. Further research will undoubtedly shed more light on the therapeutic utility of this and related compounds.

References

- 1. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Emerging roles of the acid sphingomyelinase/ceramide pathway in metabolic and cardiovascular diseases: Mechanistic insights and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]

- 7. The Role of Sphingomyelin and Ceramide in Motor Neuron Diseases [mdpi.com]

- 8. Ceramide/Sphingomyelin Rheostat Regulated by Sphingomyelin Synthases and Chronic Diseases in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SMase-IN-1 in Ceramide Pathway Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SMase-IN-1, a potent and selective inhibitor of neutral sphingomyelinase (nSMase), and its critical role in the modulation of the ceramide signaling pathway. This document will detail the mechanism of action, present quantitative data on its inhibitory effects, provide comprehensive experimental protocols for its use, and visualize the intricate signaling cascades involved. For the purpose of this guide, the well-characterized nSMase inhibitor, GW4869 , will be used as a representative example of this compound.

Introduction to the Ceramide Pathway and Sphingomyelinases

The ceramide pathway is a pivotal signaling system implicated in a myriad of cellular processes, including apoptosis, cell cycle regulation, inflammation, and stress responses.[1][2] Ceramide, a bioactive sphingolipid, acts as a central signaling hub.[1] Its intracellular concentration is tightly regulated by a complex network of enzymes.

One of the primary routes for rapid ceramide generation is the hydrolysis of sphingomyelin, a major component of cell membranes. This reaction is catalyzed by a family of enzymes known as sphingomyelinases (SMases). SMases are classified based on their optimal pH into three main types: acidic (aSMase), neutral (nSMase), and alkaline SMase.[3] Neutral sphingomyelinases (nSMases), with an optimal pH around 7.4, are of particular interest as they are often activated in response to various extracellular stimuli, such as tumor necrosis factor-alpha (TNF-α), and play a crucial role in initiating ceramide-mediated signaling cascades.[3]

This compound (GW4869): A Selective Neutral Sphingomyelinase Inhibitor

This compound, represented here by GW4869, is a cell-permeable, noncompetitive inhibitor of neutral sphingomyelinase.[4][5] Its selectivity for nSMase over acid sphingomyelinase (aSMase) makes it a valuable tool for dissecting the specific roles of nSMase in cellular signaling.[5]

Mechanism of Action

GW4869 acts by directly inhibiting the enzymatic activity of nSMase, thereby preventing the hydrolysis of sphingomyelin into ceramide and phosphocholine.[6] This leads to a reduction in the cellular pool of signaling-active ceramide, which in turn attenuates the downstream cellular responses triggered by nSMase activation. It is important to note that GW4869 has also been widely utilized as an inhibitor of exosome biogenesis and release, a process that is, in part, dependent on ceramide-mediated membrane budding.[7][8][9]

Quantitative Data

The inhibitory potency and cellular effects of GW4869 have been quantified in numerous studies. The following tables summarize key quantitative data.

| Parameter | Value | Cell/System | Reference |

| IC50 | 1 µM | Rat brain neutral sphingomyelinase | |

| Selectivity | No inhibition of acid SMase at concentrations up to 150 µM | Human acid sphingomyelinase | [5] |

Table 1: In Vitro Inhibitory Activity of GW4869

| Cell Line | Treatment | Concentration | Effect on Ceramide Levels | Reference |

| Primary Astrocytes | Aβ₂₅₋₃₅ + GW4869 | 40 µM | Reduction in several ceramide species | [10] |

| GT1-7 Cells | GW4869 | 4 µM | Decrease in multiple ceramide species | [6] |

| hPSC-derived Retinal Ganglion Cells | GW4869 | Not specified | Decreased ceramide labeling | [11] |

| RAW264.7 Macrophages | LPS + GW4869 | 10 µM | Attenuated increase in ceramide | [12] |

Table 2: Effect of GW4869 on Cellular Ceramide Levels

| Cell Line | Treatment | Concentration | Outcome | Reference |

| MCF7 | TNF-α + GW4869 | 10 µM | Partial inhibition of sphingomyelin hydrolysis | [4] |

| MCF7 | TNF-α + GW4869 | 20 µM | Complete inhibition of sphingomyelin hydrolysis | [4] |

| RAW264.7 Macrophages | LPS + GW4869 | 10 µM | 22% reduction in exosome release | [13] |

| RAW264.7 Macrophages | LPS + GW4869 | 20 µM | Further enhanced reduction in exosome release | [13] |

Table 3: Functional Cellular Effects of GW4869

Experimental Protocols

The following protocols provide a general framework for the use of GW4869 in cell culture experiments to inhibit neutral sphingomyelinase activity.

Preparation of GW4869 Stock Solution

-

Reconstitution: GW4869 is typically supplied as a powder. Reconstitute the powder in sterile dimethyl sulfoxide (DMSO) to create a stock solution. A common stock concentration is 10 mM.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4] Stock solutions in DMSO are generally stable for up to 3 months at -20°C.

In Vitro Inhibition of Neutral Sphingomyelinase in Cell Culture

This protocol describes a typical experiment to assess the effect of GW4869 on a cellular response mediated by nSMase.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

GW4869 stock solution (e.g., 10 mM in DMSO)

-

Stimulus to activate nSMase (e.g., TNF-α, lipopolysaccharide)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (for downstream analysis)

-

Appropriate assay kits (e.g., for ceramide measurement, apoptosis detection)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Pre-treatment with GW4869:

-

The day after seeding, remove the culture medium and replace it with fresh medium containing the desired concentration of GW4869. A typical concentration range is 1 µM to 20 µM.[4][13]

-

A vehicle control (DMSO alone) at the same final concentration as the GW4869-treated samples must be included.

-

The pre-incubation time with GW4869 can vary, but a common duration is 30 minutes to 2 hours.[13][14]

-

-

Stimulation:

-

Following the pre-incubation period, add the nSMase-activating stimulus (e.g., TNF-α) directly to the medium containing GW4869.

-

Incubate the cells for the desired time period to elicit the cellular response. This can range from minutes to several hours depending on the specific pathway being investigated.

-

-

Sample Collection and Analysis:

-

After the incubation period, wash the cells with ice-cold PBS.

-

For analysis of intracellular molecules, lyse the cells using a suitable lysis buffer.

-

The cell lysates can then be used for various downstream analyses, such as:

-

Ceramide Quantification: Using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Protein Analysis: Western blotting to assess the activation of downstream signaling proteins (e.g., caspases, kinases).

-

Apoptosis Assays: Such as TUNEL staining or caspase activity assays.

-

Exosome Analysis: Collection of conditioned media for exosome isolation and characterization.

-

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the ceramide pathway, the mechanism of GW4869 action, and a typical experimental workflow.

Caption: The Neutral Sphingomyelinase-Ceramide Signaling Pathway.

Caption: Mechanism of Action of GW4869 (this compound).

Caption: General Experimental Workflow for Using GW4869.

Downstream Signaling Consequences of nSMase Inhibition

By blocking the production of ceramide, this compound (GW4869) can modulate a wide array of downstream signaling events. Ceramide is known to directly or indirectly interact with several protein kinases and phosphatases.[2] For instance, ceramide can activate protein phosphatase 2A (PP2A) and protein kinase C zeta (PKCζ), leading to the dephosphorylation and inactivation of pro-survival proteins like Akt.[1] Furthermore, ceramide is a key mediator of the intrinsic apoptotic pathway, promoting mitochondrial dysfunction and the activation of caspases.[15]

Inhibition of nSMase by GW4869 has been shown to protect cells from TNF-α-induced apoptosis, an effect accompanied by the inhibition of cytochrome c release from mitochondria and a reduction in caspase-9 activation.[4] Moreover, the role of nSMase in ceramide-dependent exosome formation means that GW4869 can also impact intercellular communication by altering the secretion of these extracellular vesicles.[8][9] This has implications in various pathological conditions, including cancer progression and neurodegenerative diseases.[9][11]

Conclusion

This compound, exemplified by the well-characterized inhibitor GW4869, is an indispensable tool for researchers investigating the multifaceted roles of the neutral sphingomyelinase-ceramide signaling pathway. Its specificity and potency allow for the targeted inhibition of nSMase, enabling a clearer understanding of its contribution to cellular processes such as apoptosis, inflammation, and intercellular communication via exosomes. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the design and execution of experiments aimed at elucidating the intricate functions of this critical signaling cascade. As our understanding of sphingolipid signaling in health and disease continues to expand, the use of selective inhibitors like this compound will undoubtedly be at the forefront of new discoveries and the development of novel therapeutic strategies.

References

- 1. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

- 2. researchgate.net [researchgate.net]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. glpbio.com [glpbio.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Ceramide synthesis regulates biogenesis and packaging of exosomal MALAT1 from adipose derived stem cells, increases dermal fibroblast migration and mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GW4869 Can Inhibit Epithelial-Mesenchymal Transition and Extracellular HSP90α in Gefitinib-Sensitive NSCLC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exosome Reduction In Vivo Is Associated with Lower Amyloid Plaque Load in the 5XFAD Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neutral sphingomyelinase inhibition promotes local and network degeneration in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Blockade of Exosome Generation with GW4869 Dampens the Sepsis-Induced Inflammation and Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lifetechindia.com [lifetechindia.com]

- 14. researchgate.net [researchgate.net]

- 15. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]

Preliminary Studies on Novel Sphingomyelinase Inhibitors in Cell Culture: A Technical Guide

Disclaimer: As of late 2025, detailed preliminary studies and associated data for "SMase-IN-1" in mammalian cell culture are not extensively available in the public domain. The primary characterization of this compound identifies it as an inhibitor of bacterial sphingomyelinase (from Bacillus cereus) with an IC50 of 6.43 µM.[1] Information regarding its effects on mammalian cells, specific signaling pathways, and cytotoxicity is limited.

This guide provides a comprehensive framework for the preliminary in vitro evaluation of a novel sphingomyelinase inhibitor, using methodologies and principles applicable to compounds like this compound. The data presented herein is illustrative and intended to serve as a template for researchers in drug discovery and development.

Data Presentation

The initial assessment of a novel sphingomyelinase inhibitor typically involves determining its cytotoxic effects on various cell lines and its efficacy in modulating its direct target.

Table 1: Hypothetical Cytotoxicity of a Novel SMase Inhibitor

| Cell Line | Cell Type | Assay Type | Incubation Time (h) | IC50 (µM) |

| HeLa | Human Cervical Cancer | MTT | 48 | > 100 |

| Jurkat | Human T-cell Leukemia | CellTiter-Glo® | 48 | 75.8 |

| A549 | Human Lung Carcinoma | Resazurin | 48 | > 100 |

| SH-SY5Y | Human Neuroblastoma | MTT | 48 | 82.1 |

Table 2: Hypothetical Effect of a Novel SMase Inhibitor on Intracellular Ceramide Levels

| Cell Line | Treatment | Concentration (µM) | Treatment Time (h) | Change in Ceramide Level (%) |

| HeLa | B. cereus SMase | 0.1 U/mL | 4 | + 350% |

| HeLa | B. cereus SMase + Inhibitor | 10 | 4 | + 85% |

| HeLa | B. cereus SMase + Inhibitor | 50 | 4 | + 25% |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of preliminary studies. Below are standard protocols for key experiments in the evaluation of a sphingomyelinase inhibitor.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of a novel SMase inhibitor on cell viability.

-

Materials:

-

Mammalian cell line of interest (e.g., HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Novel SMase inhibitor (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of the novel SMase inhibitor in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for the desired time period (e.g., 48 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cells treated with the SMase inhibitor and appropriate controls

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Induce apoptosis in the target cells using a known stimulus (e.g., staurosporine as a positive control) or the experimental conditions (e.g., co-treatment with bacterial SMase and the inhibitor).

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Western Blot for Signaling Pathway Analysis

This protocol is used to detect changes in the expression or phosphorylation of key proteins in a signaling cascade.

-

Materials:

-

Treated and untreated cell pellets

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Lyse the cell pellets in RIPA buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration using the BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Mandatory Visualizations

Diagrams are provided to illustrate key experimental and signaling concepts related to the study of sphingomyelinase inhibitors.

Caption: Experimental workflow for a novel SMase inhibitor.

References

A Technical Guide to the Putative Interaction of SMase-IN-1 with Bacillus cereus Sphingomyelinase

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the interaction between SMase-IN-1 and Bacillus cereus sphingomyelinase (Bc-SMase) is not available in the current scientific literature. This guide provides a comprehensive overview of the known characteristics of Bc-SMase and presents a putative mechanism of interaction with this compound based on the general understanding of sphingomyelinase inhibitors. The experimental protocols and interaction models described herein are extrapolated from existing research on Bc-SMase and should be considered hypothetical frameworks for future investigation.

Introduction to Bacillus cereus Sphingomyelinase (Bc-SMase)

Bacillus cereus, a Gram-positive, spore-forming bacterium, is an opportunistic pathogen responsible for a range of infections, from food poisoning to more severe conditions like septicemia.[1][2] A key virulence factor in its pathogenicity is the secreted enzyme sphingomyelinase (SMase).[1][3] Bc-SMase is a metalloenzyme that catalyzes the hydrolysis of sphingomyelin, a major component of eukaryotic cell membranes, into ceramide and phosphocholine.[4][5] This enzymatic activity disrupts host cell membranes, contributing to bacterial pathogenesis.[1]

The expression of the gene encoding for Bc-SMase is under the control of the PlcR transcriptional regulator, a key system governing the expression of various virulence factors in B. cereus.[2][6] Given its crucial role in infection, Bc-SMase presents a compelling target for the development of novel anti-infective therapies.

Structural and Functional Characteristics of Bc-SMase

Bc-SMase is a well-characterized enzyme, with its crystal structure having been elucidated.[4][7] It belongs to the DNase I-like folding superfamily of phosphohydrolases.[3] The enzyme's structure features a central cleft containing the active site.[4]

Key structural and functional features include:

-

Divalent Metal Ion Dependence: The catalytic activity of Bc-SMase is strictly dependent on the presence of divalent metal ions.[3][4] The order of activation by various metal ions has been established as Co²⁺ ≥ Mn²⁺ ≥ Mg²⁺ >> Ca²⁺ ≥ Sr²⁺.[3][4] The enzyme possesses at least two binding sites for Mg²⁺ with different affinities, with the low-affinity site being essential for catalysis.[8] Interestingly, Zn²⁺ can act as both an activator at low concentrations and an inhibitor at higher concentrations, suggesting multiple binding sites with different effects.[9]

-

Catalytic Architecture: The catalytic core involves a water-bridged double divalent metal ion architecture.[3][4] This structure is crucial for the hydrolysis of the phosphodiester bond in sphingomyelin.

-

Substrate Binding: A specific β-hairpin motif containing aromatic amino acid residues is implicated in the binding of the enzyme to membrane-bound sphingomyelin.[3][4]

-

Secondary Structure: The protein is composed of α-helices, β-sheets, and a significant proportion of loop or turn structures.[10]

Quantitative Data on Bacillus cereus SMase

The following tables summarize key quantitative parameters related to the function and characteristics of Bc-SMase.

| Parameter | Value/Observation | Reference |

| Metal Ion Activation | Co²⁺ ≥ Mn²⁺ ≥ Mg²⁺ >> Ca²⁺ ≥ Sr²⁺ | [3][4] |

| Zn²⁺ Effect | Activation at low concentrations, inhibition at high concentrations | [9] |

| Mg²⁺ Binding Sites | At least two sites with low and high affinities | [8] |

| Amino Acid Residues | 306 total amino acids | [10] |

| Secondary Structure | ~5% α-helix, with significant β-structure and loops/turns | [10] |

Putative Interaction of this compound with Bc-SMase

While no direct studies on the interaction between this compound and Bc-SMase exist, we can propose a hypothetical model based on the known mechanisms of other SMase inhibitors and the structural features of Bc-SMase. SMase inhibitors can act through various mechanisms, including:

-

Competitive Inhibition: Binding to the active site and preventing substrate access.

-

Non-competitive Inhibition: Binding to an allosteric site and altering the enzyme's conformation.

-

Chelation of Metal Cofactors: Sequestering the essential divalent metal ions required for catalysis.

Given the critical role of divalent metal ions in the catalytic mechanism of Bc-SMase, a plausible mechanism for an inhibitor like this compound would be to either chelate these metal ions or to interfere with their binding to the active site.

Experimental Protocols for Studying this compound and Bc-SMase Interaction

The following are detailed methodologies for key experiments that could be employed to investigate the interaction between this compound and Bc-SMase.

SMase Inhibition Assay

This assay would quantify the inhibitory effect of this compound on the enzymatic activity of Bc-SMase.

-

Reagents and Materials:

-

Recombinant Bacillus cereus Sphingomyelinase (commercially available or purified)

-

Sphingomyelin substrate (e.g., N-palmitoyl-D-erythro-sphingosylphosphorylcholine)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Amplex Red Sphingomyelinase Assay Kit (or similar detection system)

-

96-well microplate

-

Plate reader capable of measuring fluorescence or absorbance

-

-

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a fixed concentration of Bc-SMase to each well.

-

Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the sphingomyelin substrate to each well.

-

Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

-

Stop the reaction (if necessary, depending on the detection method).

-

Measure the product formation using a suitable detection reagent (e.g., Amplex Red, which detects hydrogen peroxide produced in a coupled enzymatic reaction).

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR can be used to measure the binding affinity and kinetics (association and dissociation rates) between this compound and Bc-SMase.

-

Reagents and Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Immobilization reagents (e.g., EDC, NHS, ethanolamine)

-

Recombinant Bc-SMase

-

This compound

-

Running Buffer: HBS-P+ (or similar), pH 7.4

-

-

Procedure:

-

Immobilize Bc-SMase onto the surface of the sensor chip using standard amine coupling chemistry.

-

Prepare a series of dilutions of this compound in the running buffer.

-

Inject the different concentrations of this compound over the immobilized Bc-SMase surface and a reference flow cell.

-

Monitor the change in the SPR signal (response units) over time to measure association.

-

After the association phase, flow running buffer over the chip to measure the dissociation of the inhibitor.

-

Regenerate the sensor chip surface between different inhibitor concentrations.

-

Analyze the binding data using appropriate software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Visualizations

The following diagrams illustrate key concepts related to Bc-SMase and its potential inhibition.

Caption: Workflow for an in vitro SMase inhibition assay.

Caption: Simplified signaling pathway initiated by Bc-SMase.

Caption: Putative inhibitory relationship of this compound on Bc-SMase.

Conclusion

Bacillus cereus sphingomyelinase is a critical virulence factor and a promising target for the development of new therapeutics. While the direct interaction of this compound with Bc-SMase has not been experimentally validated, this guide provides a foundational understanding of the enzyme's characteristics and a framework for investigating this potential interaction. The proposed experimental protocols and hypothetical models serve as a starting point for researchers aiming to elucidate the mechanism of action of novel Bc-SMase inhibitors. Further research in this area is essential for the development of effective strategies to combat B. cereus infections.

References

- 1. Role of Sphingomyelinase in Infectious Diseases Caused by Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. role-of-sphingomyelinase-in-the-pathogenesis-of-bacillus-cereus-infection - Ask this paper | Bohrium [bohrium.com]

- 3. [Structure and function of sphingomyelinase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural basis of the sphingomyelin phosphodiesterase activity in neutral sphingomyelinase from Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Differences in the sequence of PlcR transcriptional regulator-binding site affect sphingomyelinase production in Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2DDR: Crystal structure of sphingomyelinase from Bacillus cereus with calcium ion [ncbi.nlm.nih.gov]

- 8. Mg2+ binding and catalytic function of sphingomyelinase from Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of sphingomyelinase from Bacillus cereus by Zn2+ hitherto accepted as a strong inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Secondary structure of sphingomyelinase from Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]

Off-Target Cholinesterase Inhibition by Sphingomyelinase Modulators: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the off-target effects of inhibitors targeting sphingomyelinase (SMase) on cholinesterase enzymes, a critical consideration in drug development, particularly for neurological and inflammatory disorders. While specific data on a compound designated "SMase-IN-1" is not publicly available, this document provides a comprehensive overview of the principles and methodologies for investigating such cross-reactivity, drawing on established research of dual-target inhibitors. The discovery of compounds that inhibit both neutral sphingomyelinase-2 (nSMase2) and acetylcholinesterase (AChE) highlights the potential for off-target effects and presents a novel therapeutic strategy for conditions like Alzheimer's disease.[1][2][3]

Introduction to Sphingomyelinases and Cholinesterases

Sphingomyelinases are a family of enzymes that hydrolyze sphingomyelin into ceramide and phosphocholine.[4] These enzymes are crucial for cellular signaling pathways involved in apoptosis, inflammation, and proliferation.[5] Acid sphingomyelinase (aSMase) and neutral sphingomyelinase (nSMase) are the major forms, distinguished by their optimal pH.[4] Their dysregulation has been implicated in numerous diseases, making them attractive therapeutic targets.[5][6]

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease, myasthenia gravis, and glaucoma. Given the critical roles of both enzyme families, understanding the potential for inhibitors of one to affect the other is paramount for predicting therapeutic efficacy and identifying potential side effects.

Quantitative Data on Dual nSMase2/AChE Inhibitors

Recent research has led to the development of novel compounds that exhibit inhibitory activity against both nSMase2 and AChE.[1][2][7] The following table summarizes the in vitro inhibitory potencies (IC50 values) of a series of furoindoline-based dual inhibitors.

| Compound ID | nSMase2 IC50 (µM) | AChE IC50 (µM) | Selectivity (AChE/nSMase2) | Reference |

| 1 (phensvenine) | > 10 | 0.5 | < 0.05 | [7] |

| 3 | Not Reported | Potent | Not Reported | [7] |

| 8 | 0.5 | 7 | 14 | [7] |

| 11 | 0.5 | 1.7 | 3.4 | [7] |

| Cambinol | 7.7 | No Activity | N/A | [7] |

| Phenserine | > 50 | Potent | N/A | [7] |

Experimental Protocols

The following are detailed methodologies for assessing the inhibitory activity against neutral sphingomyelinase-2 and acetylcholinesterase.

Neutral Sphingomyelinase-2 (nSMase2) Inhibition Assay

This protocol is based on the Amplex Red sphingomyelinase assay kit, which provides a sensitive fluorometric measurement of SMase activity.[8][9]

Materials:

-

Amplex Red Sphingomyelinase Assay Kit (contains Amplex Red reagent, horseradish peroxidase (HRP), choline oxidase, alkaline phosphatase, and sphingomyelin)

-

Recombinant human nSMase2

-

Assay buffer (pH 7.4)

-

Test compounds and vehicle control (e.g., DMSO)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: 530-570 nm, Emission: 590-600 nm)

Procedure:

-

Prepare Working Solution: According to the kit manufacturer's instructions, prepare a working solution containing Amplex Red reagent, HRP, choline oxidase, alkaline phosphatase, and sphingomyelin in the appropriate reaction buffer at pH 7.4.[8][9]

-

Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity.

-

Enzyme Preparation: Dilute the recombinant human nSMase2 in the assay buffer to the desired concentration.

-

Assay Reaction: a. To each well of a 96-well black microplate, add the test compound or vehicle control. b. Add the diluted nSMase2 enzyme to each well. c. Initiate the reaction by adding the working solution to each well. d. The final reaction mixture typically consists of the enzyme, substrate (sphingomyelin), and the detection system components.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the Amplex Red reagent (typically Ex/Em = 571/585 nm).[8][9]

-

Data Analysis: a. Subtract the fluorescence of the no-enzyme control from all readings. b. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. c. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method, a colorimetric assay that measures the activity of cholinesterases.[10][11][12]

Materials:

-

Recombinant human AChE

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test compounds and vehicle control (e.g., DMSO)

-

96-well clear microplates

-

Absorbance microplate reader (405-412 nm)

Procedure:

-

Reagent Preparation: a. Prepare a stock solution of ATCI in deionized water. b. Prepare a stock solution of DTNB in phosphate buffer. c. Prepare a working solution of AChE in phosphate buffer.

-

Compound Dilution: Prepare serial dilutions of the test compounds in the phosphate buffer.

-

Assay Reaction: a. To each well of a 96-well microplate, add the phosphate buffer. b. Add the test compound or vehicle control. c. Add the AChE solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature or 37°C. d. Add the DTNB solution to each well. e. Initiate the reaction by adding the ATCI substrate solution.[11]

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 10-20 minutes).

-

Absorbance Measurement: Measure the absorbance at 412 nm using a microplate reader.[12] The yellow color produced is due to the reaction of thiocholine (the product of ATCI hydrolysis) with DTNB.

-

Data Analysis: a. Subtract the absorbance of the blank (no enzyme) from all readings. b. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. c. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway Diagram

Caption: Dual inhibition of nSMase2 and AChE pathways.

Experimental Workflow Diagram

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Dual Neutral Sphingomyelinase-2/Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Drug targeting of sphingolipid metabolism: sphingomyelinases and ceramidases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Novel Functional Inhibitors of Acid Sphingomyelinase | PLOS One [journals.plos.org]

- 6. Small molecule inhibitors of acid sphingomyelinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Inhibition of neutral sphingomyelinase-2 perturbs brain sphingolipid balance and spatial memory in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

- 10. pubcompare.ai [pubcompare.ai]

- 11. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 12. attogene.com [attogene.com]

In-Depth Technical Guide: Metal Chelation Properties of SMase-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metal chelation properties of SMase-IN-1, a recently identified inhibitor of bacterial sphingomyelinase (SMase). This compound, also known as 6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, has demonstrated a significant inhibitory effect on Bacillus cereus SMase. A key feature of this molecule is its ability to form a stable complex with divalent metal ions, specifically copper (Cu²⁺). This guide will delve into the quantitative data available on its metal-binding affinity, provide detailed experimental protocols for the characterization of these properties, and present visual representations of the underlying chemical and experimental processes. The information contained herein is intended to support further research into the mechanism of action of this compound and the development of novel therapeutics targeting bacterial infections and potentially other diseases involving sphingomyelinase activity.

Introduction to this compound

This compound is a quinazoline derivative that has been identified as a potent inhibitor of bacterial sphingomyelinase C from Bacillus cereus (B. cereus SMase)[1]. The inhibition of this enzyme is a promising therapeutic strategy for combating opportunistic infections caused by this pathogen[1]. Beyond its antibacterial potential, the structural similarity of the catalytic domain of B. cereus SMase to human neutral sphingomyelinase 2 (nSMase2) suggests that inhibitors like this compound could have broader applications, including in neurodegenerative diseases such as Alzheimer's disease[1].

A critical aspect of the biochemical profile of this compound is its ability to chelate metal ions. This property may be intrinsically linked to its inhibitory mechanism, as many enzymes, including some sphingomyelinases, are metalloenzymes or are modulated by metal ions.

Quantitative Data on Metal Chelation

The primary metal ion that this compound has been shown to interact with is copper (Cu²⁺). The stoichiometry of this interaction has been determined using UV-Vis spectroscopy.

| Compound | Metal Ion | Stoichiometry (Ligand:Metal) | Method of Determination | Reference |

| This compound | Cu²⁺ | 2:1 | Job's Plot (Method of Continuous Variation) | [1] |

Experimental Protocols

Determination of Metal Chelation Stoichiometry by Job's Plot

The stoichiometry of the this compound:Cu²⁺ complex was determined using the method of continuous variations, commonly known as a Job's plot. This spectrophotometric method is widely used to determine the binding stoichiometry of a metal-ligand complex[2][3][4].

Principle: The total molar concentration of the ligand (this compound) and the metal ion (Cu²⁺) is kept constant, while their mole fractions are varied. The absorbance of the solution is measured at a wavelength where the complex absorbs maximally, and the absorbance is plotted against the mole fraction of the ligand. The maximum absorbance corresponds to the mole fraction at which the complex is most concentrated, revealing the stoichiometry[2][3].

Detailed Protocol:

-

Preparation of Stock Solutions:

-

Preparation of Sample Series:

-

Prepare a series of solutions in which the mole fraction of this compound varies from 0 to 1, while the total molar concentration of this compound and Cu²⁺ remains constant. For example, for a total concentration of 50 µM, the following mixtures can be prepared in a final volume of 1 mL:

-

| Mole Fraction of this compound | Volume of this compound Stock (µL) | Volume of Cu²⁺ Stock (µL) |

| 0.0 | 0 | 1000 |

| 0.1 | 100 | 900 |

| 0.2 | 200 | 800 |

| 0.3 | 300 | 700 |

| 0.4 | 400 | 600 |

| 0.5 | 500 | 500 |

| 0.6 | 600 | 400 |

| 0.7 | 700 | 300 |

| 0.8 | 800 | 200 |

| 0.9 | 900 | 100 |

| 1.0 | 1000 | 0 |

-

Spectrophotometric Measurement:

-

Incubate the solutions for a sufficient time to allow the complex formation to reach equilibrium.

-

Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range (e.g., 250-800 nm) to identify the wavelength of maximum absorbance (λ_max) of the complex[5][6]. This is typically a new peak or a significant shift in the absorbance of the individual components.

-

Measure the absorbance of each solution at the determined λ_max of the complex.

-

-

Data Analysis:

-

Correct the measured absorbance for the absorbance of the uncomplexed ligand and metal ion.

-

Plot the corrected absorbance (Y-axis) against the mole fraction of this compound (X-axis).

-

The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex. For a 2:1 (Ligand:Metal) complex, the maximum will be at a mole fraction of approximately 0.67 for the ligand.

-

Bacillus cereus Sphingomyelinase (SMase) Inhibition Assay

The inhibitory activity of this compound against B. cereus SMase was determined using a chromogenic assay[1][7].

Principle: The assay measures the activity of SMase by detecting the amount of phosphocholine released from the hydrolysis of sphingomyelin. The phosphocholine is further hydrolyzed by alkaline phosphatase to choline, which is then oxidized by choline oxidase to produce hydrogen peroxide. In the presence of peroxidase, the hydrogen peroxide reacts with a chromogenic substrate to produce a colored product, the absorbance of which is proportional to the SMase activity[7].

Detailed Protocol:

-

Reagents and Buffers:

-

B. cereus sphingomyelinase

-

Sphingomyelin substrate

-

Alkaline phosphatase

-

Choline oxidase

-

Horseradish peroxidase

-

Chromogenic substrate (e.g., TOOS)

-

4-Aminoantipyrine

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

This compound (dissolved in a suitable solvent like DMSO)

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, this compound at various concentrations (and a solvent control), and the B. cereus SMase enzyme.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the sphingomyelin substrate.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

-

Stop the SMase reaction (e.g., by adding a specific inhibitor or by heat inactivation).

-

Add the detection reagent mixture containing alkaline phosphatase, choline oxidase, horseradish peroxidase, the chromogenic substrate, and 4-aminoantipyrine.